Cas no 2648932-87-8 ((2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)

(2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid
- (2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
- 2648932-87-8
- EN300-1528989
-
- インチ: 1S/C27H32N2O5/c1-2-7-24(26(31)32)29-25(30)14-18(17-12-13-17)15-28-27(33)34-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,17-18,23-24H,2,7,12-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t18?,24-/m1/s1
- InChIKey: SLTIVXMMDGUBAX-VCUSLETLSA-N
- SMILES: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1)N[C@@H](C(=O)O)CCC
計算された属性
- 精确分子量: 464.23112213g/mol
- 同位素质量: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 12
- 複雑さ: 702
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 105Ų
(2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1528989-5.0g |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1528989-0.05g |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1528989-0.5g |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1528989-100mg |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1528989-1000mg |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1528989-2.5g |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1528989-10.0g |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1528989-2500mg |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1528989-5000mg |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1528989-0.1g |
(2R)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-87-8 | 0.1g |
$2963.0 | 2023-06-05 |
(2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
(2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acidに関する追加情報
Introduction to (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic Acid (CAS No. 2648932-87-8)
Compound with the CAS number 2648932-87-8 and the product name (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex and highly functionalized structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate molecular framework of this compound incorporates several key structural motifs that contribute to its unique chemical properties and biological activities.
The molecular structure of (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid is notable for its incorporation of a cyclopropyl group, a fluorenylmethoxycarbonyl moiety, and an amino-butanamido-pentanoic acid backbone. These structural elements not only contribute to the compound's stability and solubility but also play crucial roles in modulating its biological interactions. The cyclopropyl group, for instance, is known to enhance binding affinity by introducing steric constraints, while the fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in peptide synthesis, indicating potential applications in peptidomimetic drug design.
In recent years, there has been a growing interest in the development of peptidomimetics as alternative therapeutic agents due to their improved pharmacokinetic profiles compared to natural peptides. The presence of the Fmoc group in (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid suggests that this compound could serve as a valuable building block for synthesizing novel peptidomimetics. Such peptidomimetics have shown promise in targeting various biological pathways, including enzyme inhibition and receptor binding, which are critical for treating a wide range of diseases.
The amino-butanamido-pentanoic acid backbone of this compound is particularly interesting from a structural perspective. This moiety not only provides a scaffold for further functionalization but also contributes to the compound's overall solubility and bioavailability. The chiral center at the 2-position (indicated by the (R) configuration) further enhances the compound's specificity and selectivity, which are essential attributes for any potential therapeutic agent. The combination of these structural features makes (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid a promising candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of incorporating heterocyclic structures into drug candidates to improve their pharmacological properties. The fluorenylmethoxycarbonyl group in this compound not only serves as a protecting group but also introduces a rigid aromatic system that can enhance binding interactions with biological targets. This feature is particularly relevant in the context of designing small-molecule inhibitors that target enzymes involved in disease pathways. For example, studies have shown that fluorene-based compounds can exhibit enhanced binding affinity and selectivity when interacting with protein targets.
The cyclopropyl group present in the structure of (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid also contributes to its unique chemical profile. Cyclopropane rings are known to introduce conformational constraints that can enhance binding affinity by optimizing the orientation of key functional groups relative to biological targets. This structural feature has been exploited in various drug candidates, where cyclopropane motifs have been shown to improve pharmacokinetic properties such as oral bioavailability and metabolic stability.
In addition to its structural features, (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid has shown potential in preclinical studies as a modulator of various biological pathways. Research indicates that this compound may exhibit inhibitory activity against specific enzymes or receptors involved in disease processes. For instance, studies have suggested that analogs with similar structural motifs could interfere with key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases. These findings underscore the importance of further exploring the pharmacological potential of this compound.
The synthesis of complex molecules like (2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-ylmethoxycarbonyl}amino)butanamidopentanoic acid) requires sophisticated synthetic methodologies and careful optimization to achieve high yields and purity. The presence of multiple functional groups, including protected amino groups and chiral centers, necessitates precise control over reaction conditions to ensure successful incorporation of each moiety into the final product. Advances in synthetic chemistry have made it possible to construct such complex molecules efficiently, paving the way for their use in drug discovery programs.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between this compound and its biological targets. These tools allow researchers to predict binding affinities, identify key interaction sites, and optimize molecular structures for improved pharmacological activity. By leveraging computational methods alongside experimental approaches, scientists can accelerate the development process and identify promising candidates for further validation.
In conclusion, (CAS No. 2648932-87-) represents a significant advancement in pharmaceutical chemistry with its complex and highly functionalized structure. The incorporation of key structural motifs such as cyclopropyl groups, fluorenylmethoxycarbonyl moieties, and amino-butanamido-pentanoic acid backbones makes this compound a promising candidate for further investigation in drug discovery. Its potential applications in designing novel peptidomimetics and modulating key biological pathways highlight its significance as a building block for therapeutic agents.
2648932-87-8 ((2R)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) Related Products
- 87865-78-9(N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine)
- 139566-53-3(Copper, [(h2-ethenyl)trimethylsilane](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-kO2,kO4)-)
- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 178181-74-3(L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester)
- 2171612-09-0(5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid)
- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)
- 1804489-05-1(6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)
- 117068-07-2((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)




